molecular formula C31H47F3N10O9 B8091917 Protease-Activated Receptor-3 (PAR-3) (1-6), human (TFA)

Protease-Activated Receptor-3 (PAR-3) (1-6), human (TFA)

Cat. No.: B8091917
M. Wt: 760.8 g/mol
InChI Key: APYDYKYMTBBPKU-CCCCMXJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of peptides like H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain the trifluoroacetate salt form .

Chemical Reactions Analysis

Types of Reactions

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield smaller peptide fragments, while oxidation could result in modified peptides with altered biological activity .

Scientific Research Applications

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 has a wide range of applications in scientific research:

Mechanism of Action

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 exerts its effects by activating protease-activated receptors (PARs), specifically PAR2 and PAR3. These receptors are involved in various physiological processes, including coagulation and inflammation. The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate blood pressure and other functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 is unique due to its specific sequence and ability to activate multiple protease-activated receptors. This makes it particularly valuable in research focused on cardiovascular diseases and hypertension .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46N10O7.C2HF3O2/c1-16(28(46)39-13-7-11-21(39)24(31)42)36-22(41)15-35-25(43)19(10-6-12-34-29(32)33)37-26(44)20(14-18-8-4-3-5-9-18)38-27(45)23(30)17(2)40;3-2(4,5)1(6)7/h3-5,8-9,16-17,19-21,23,40H,6-7,10-15,30H2,1-2H3,(H2,31,42)(H,35,43)(H,36,41)(H,37,44)(H,38,45)(H4,32,33,34);(H,6,7)/t16-,17+,19-,20-,21-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYDYKYMTBBPKU-CCCCMXJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47F3N10O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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